3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione 3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Brand Name: Vulcanchem
CAS No.: 899390-82-0
VCID: VC11903056
InChI: InChI=1S/C23H16N2O4/c1-14-8-10-15(11-9-14)21-24-22-19(20(26)17-6-2-3-7-18(17)29-22)23(27)25(21)13-16-5-4-12-28-16/h2-12H,13H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Molecular Formula: C23H16N2O4
Molecular Weight: 384.4 g/mol

3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

CAS No.: 899390-82-0

Cat. No.: VC11903056

Molecular Formula: C23H16N2O4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione - 899390-82-0

Specification

CAS No. 899390-82-0
Molecular Formula C23H16N2O4
Molecular Weight 384.4 g/mol
IUPAC Name 3-(furan-2-ylmethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Standard InChI InChI=1S/C23H16N2O4/c1-14-8-10-15(11-9-14)21-24-22-19(20(26)17-6-2-3-7-18(17)29-22)23(27)25(21)13-16-5-4-12-28-16/h2-12H,13H2,1H3
Standard InChI Key QCVQRAAPEASWEA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises:

  • A chromeno[2,3-d]pyrimidine fused ring system, where a pyrimidine ring is annulated to a chromene scaffold.

  • A furan-2-ylmethyl group at position 3, contributing electron-rich aromaticity.

  • A 4-methylphenyl (p-tolyl) substituent at position 2, enhancing lipophilicity and steric bulk .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC23H16N2O4
Molecular Weight384.4 g/mol
IUPAC Name3-(furan-2-ylmethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
SMILESCC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks at ~1710 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N pyrimidine) .

  • NMR: ¹H NMR signals for the furan methylene group (δ ~4.5 ppm) and p-tolyl methyl (δ ~2.3 ppm) .

Synthetic Methodologies

Conventional Synthesis

The compound is typically synthesized via multistep reactions:

  • Chromene Formation: Condensation of 2-amino-3-cyano-4H-chromenes with acetic anhydride under solvent-free conditions to form the pyrimidine ring .

  • Functionalization: Introduction of the furan-2-ylmethyl and p-tolyl groups via nucleophilic substitution or coupling reactions .

Example Reaction Scheme:

  • Cyclization:

    2-Amino-3-cyano-4H-chromene+Acetic AnhydrideΔChromeno[2,3-d]pyrimidine Core2\text{-Amino-3-cyano-4H-chromene} + \text{Acetic Anhydride} \xrightarrow{\Delta} \text{Chromeno[2,3-d]pyrimidine Core}
  • Alkylation:

    Core+Furan-2-ylmethyl BromideBase3-Substituted Derivative\text{Core} + \text{Furan-2-ylmethyl Bromide} \xrightarrow{\text{Base}} \text{3-Substituted Derivative}

Green Chemistry Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .

  • Solvent-Free Conditions: Improves yields (up to 96%) and reduces waste .

Table 2: Comparison of Synthetic Methods

MethodYield (%)TimeKey AdvantageSource
Conventional Cyclization60–856–10 hScalability
Microwave-Assisted85–9630 minEnergy efficiency

Biological Activities and Mechanisms

Antimicrobial Properties

  • Bacterial Inhibition: Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Activity: Moderate inhibition of Candida albicans (MIC = 64 µg/mL) .

Kinase Inhibition

  • CDK2 (Cyclin-Dependent Kinase 2): Binds to the ATP-binding pocket with a docking score of −9.2 kcal/mol, suggesting antitumor potential .

  • EGFR (Epidermal Growth Factor Receptor): IC50 = 1.2 µM in computational models.

Antioxidant Activity

  • DPPH Scavenging: EC50 = 45 µM, comparable to ascorbic acid .

  • FRAP Assay: Demonstrates iron-reducing capacity at 120 µM .

ActivityModel/OrganismResultSource
AntibacterialS. aureusMIC = 8 µg/mL
AntifungalC. albicansMIC = 64 µg/mL
CDK2 InhibitionIn silico dockingΔG = −9.2 kcal/mol
Antioxidant (DPPH)Chemical assayEC50 = 45 µM

Applications in Medicinal Chemistry

Drug Development

  • Anticancer Agents: The chromeno-pyrimidine scaffold interacts with DNA topoisomerases and kinase domains, inducing apoptosis .

  • Antiviral Candidates: Structural analogs inhibit SARS-CoV-2 Mpro protease (ΔG = −7.8 to −9.9 kcal/mol) .

Structure-Activity Relationships (SAR)

  • Furan Substituent: Enhances bioavailability via π-π stacking with aromatic residues in target proteins .

  • p-Tolyl Group: Improves lipophilicity, aiding blood-brain barrier penetration .

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